3-(4-((2-Chlorophenyl)sulfonyl)piperazin-1-yl)-6-(o-tolyl)pyridazine is a complex organic compound that belongs to the class of pyridazine derivatives. This compound is characterized by its unique structural features, including a piperazine moiety and a chlorophenyl sulfonyl group, which contribute to its potential biological activities. The compound's significance lies in its applications in medicinal chemistry, particularly in the development of pharmaceuticals targeting various diseases.
The compound is cataloged under the Chemical Abstracts Service (CAS) number 1021035-98-2, and it has been referenced in various scientific literature focusing on synthetic methodologies and biological evaluations. Its molecular weight is approximately 430.5 g/mol, and it has been synthesized through multiple methods involving different starting materials and reaction conditions.
3-(4-((2-Chlorophenyl)sulfonyl)piperazin-1-yl)-6-(o-tolyl)pyridazine can be classified as an organic heterocyclic compound due to its pyridazine ring structure. It also falls under the category of sulfonamide derivatives due to the presence of the sulfonyl group attached to the piperazine nitrogen.
The synthesis of 3-(4-((2-Chlorophenyl)sulfonyl)piperazin-1-yl)-6-(o-tolyl)pyridazine involves several key steps:
The synthesis typically utilizes solvents like dimethyl sulfoxide (DMSO) and bases such as triethylamine (Et₃N) to facilitate reactions. The robustness of these methods allows for scale-up production, making them suitable for pharmaceutical applications .
The molecular structure of 3-(4-((2-Chlorophenyl)sulfonyl)piperazin-1-yl)-6-(o-tolyl)pyridazine consists of:
The molecular formula is , with a molecular weight of approximately 430.5 g/mol. The structural integrity can be confirmed using techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry .
The chemical reactivity of 3-(4-((2-Chlorophenyl)sulfonyl)piperazin-1-yl)-6-(o-tolyl)pyridazine can be attributed to:
Reactions are typically conducted under controlled conditions to prevent degradation or side reactions. The use of protecting groups may also be necessary during synthesis to ensure selectivity .
The mechanism of action for compounds like 3-(4-((2-Chlorophenyl)sulfonyl)piperazin-1-yl)-6-(o-tolyl)pyridazine often involves:
Experimental data from biological assays can provide insights into the efficacy and potency of this compound against various targets, including cancer cell lines and inflammatory markers .
The physical properties include:
Chemical properties involve stability under various conditions, reactivity towards nucleophiles and electrophiles, and potential for forming stable complexes with biological macromolecules.
Relevant data on density, boiling point, or flash point are not readily available but would be crucial for practical applications in laboratory settings .
3-(4-((2-Chlorophenyl)sulfonyl)piperazin-1-yl)-6-(o-tolyl)pyridazine has potential applications in:
The structural architecture of 3-(4-((2-chlorophenyl)sulfonyl)piperazin-1-yl)-6-(o-tolyl)pyridazine exemplifies a strategically engineered hybrid scaffold combining sulfonylpiperazine and pyridazine pharmacophores. This design leverages the bioisosteric properties of pyridazine as a diazine heterocycle, which provides enhanced dipole moments and hydrogen-bonding capabilities compared to phenyl or pyridine systems [6]. The sulfonylpiperazine moiety introduces conformational flexibility while maintaining robust hydrogen-bond acceptor capacity through its sulfonyl oxygen atoms and tertiary nitrogen atoms. This dual-pharmacophore approach enables precise spatial positioning for target engagement, particularly in enzyme binding pockets where simultaneous interactions with multiple subpockets are required [1] [9].
Electronic modulation of the scaffold significantly influences physicochemical properties and bioactivity profiles. Introduction of the 2-chlorophenylsulfonyl group at the piperazine nitrogen creates a strong electron-withdrawing effect that enhances the piperazine nitrogen's electrophilicity, thereby facilitating receptor interactions. The ortho-chloro substitution on the phenyl ring was strategically selected to prevent free rotation and impose torsional constraints that reduce conformational entropy upon binding. At the C6 position of the pyridazine ring, the o-tolyl group (2-methylphenyl) provides moderate hydrophobic bulk that enhances membrane permeability without excessive logP increase. Computational analyses indicate this substitution optimizes the balance between aqueous solubility (predicted cLogP = 3.2) and hydrophobic binding potential [2] [9].
Position | Substituent | Electronic Effect | Consequence |
---|---|---|---|
Piperazine N1 | 2-Chlorophenylsulfonyl | Strong σ-withdrawal (Hammett σm = 0.37) | ↑ H-bond acceptor capacity, ↓ pKa of adjacent N |
Pyridazine C3 | Piperazinyl | π-donation | ↑ Electron density at C3-C4 bond |
Pyridazine C6 | o-Tolyl | Moderate π-donation | ↑ Lipophilicity, creates hydrophobic pocket |
Structure-activity relationship (SAR) studies of analogous compounds demonstrate that alterations to this core architecture substantially impact biological efficacy. For example, replacing the pyridazine core with pyrazine (as in EVT-3533700) reduces dipole moment from 5.2D to 3.8D, diminishing binding affinity for polar enzymatic pockets [8]. Similarly, substituting the o-tolyl group with smaller heterocycles like 3,5-dimethylpyrazole (as in CID 16839217) increases water solubility but decreases cellular uptake due to reduced membrane permeability [2] [6].
The synthesis of 3-(4-((2-chlorophenyl)sulfonyl)piperazin-1-yl)-6-(o-tolyl)pyridazine follows a convergent three-step sequence that strategically employs nucleophilic aromatic substitutions and palladium-catalyzed couplings. The canonical route begins with the preparation of the key intermediate 3-(piperazin-1-yl)-6-(o-tolyl)pyridazine (CAS 1171581-31-9), which serves as the central building block for subsequent functionalization [4]:
Core Assembly:6-Chloro-3-hydrazinopyridazine undergoes Knorr-type condensation with 2-methylacetophenone under acidic conditions (acetic acid, reflux) to install the o-tolyl group at C6. This is followed by nucleophilic displacement of the remaining chloride with N-Boc-piperazine in refluxing acetonitrile with potassium carbonate as base (yield: 78-85%). Final Boc deprotection with trifluoroacetic acid provides the secondary amine intermediate [6].
Sulfonylation:The critical sulfonylation step employs 2-chlorobenzenesulfonyl chloride (1.2 equiv) in dichloromethane with triethylamine (2.5 equiv) as base at 0-5°C. This controlled temperature prevents disulfonylation and minimizes hydrolysis of the sulfonyl chloride. Reaction monitoring via TLC (ethyl acetate/hexane 1:1) typically shows complete consumption of the amine intermediate within 4 hours, yielding the target compound after crystallization from ethanol/water mixtures (purity >98% by HPLC) [4] [9].
Reaction Step | Key Variables | Optimized Conditions | Yield Improvement |
---|---|---|---|
Nucleophilic substitution (C3) | Solvent, base | CH3CN, K2CO3, 80°C | 78% → 85% (reflux time 12h→8h) |
Sulfonylation | Temperature, stoichiometry | CH2Cl2, 0-5°C, sulfonyl chloride (1.2 eq) | 65% → 92% (reduced bis-adduct) |
Crystallization | Solvent system | Ethanol/water (3:1 v/v) | Purity 95% → 99% |
Alternative routes have been explored for structural analogs. For 3-(4-((2-chlorophenyl)sulfonyl)piperazin-1-yl)-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine (CID 16839217), the pyrazole installation employs copper-catalyzed coupling (CuI, phenanthroline, Cs2CO3, DMSO) between 3,6-dichloropyridazine and 3,5-dimethylpyrazole at 110°C [2]. Microwave-assisted synthesis has demonstrated significant improvements for analogous compounds, reducing reaction times from 48 hours to 20 minutes while maintaining yields >90% [6]. Solvent optimization studies reveal that polar aprotic solvents like DMF and acetonitrile maximize nucleophilicity of the piperazine nitrogen, while ethereal solvents lead to incomplete conversion due to poor solubility of intermediates [9].
The piperazine ring in 3-(4-((2-chlorophenyl)sulfonyl)piperazin-1-yl)-6-(o-tolyl)pyridazine adopts a chair conformation with the sulfonyl group preferentially occupying an equatorial position. Nuclear magnetic resonance (NMR) studies of related compounds show restricted rotation around the N-S bond due to partial double-bond character (rotation barrier ≈ 15 kcal/mol), creating atropisomerism when ortho-substituents are present on the phenyl ring [3]. The ortho-chloro substituent induces a 15-20° twist between the phenyl plane and S-N bond axis, potentially creating chiral environments in enzyme binding pockets despite the absence of classical stereocenters.
When piperazine nitrogens are functionalized with asymmetric substituents, chiral centers can be introduced. For example, methyl substitution at N4 creates a chiral nitrogen center that can be resolved into enantiomers using chiral HPLC (e.g., Chiralpak AD-H column). These enantiomers demonstrate differential binding to biological targets, with enantiomeric excess (ee) values >98% significantly improving receptor selectivity. X-ray crystallography of related sulfonylpiperazine compounds reveals that the sulfonyl oxygen atoms participate in conformation-stabilizing hydrogen bonds with adjacent protonated nitrogens in the physiological pH range [3].
Salt formation significantly impacts crystallinity and stability. Pharmaceutical salts such as hydrochloride and mesylate derivatives exhibit enhanced crystallinity compared to the free base. The hydrochloride salt (formed with 1.1 equiv HCl in ethanol) produces monoclinic crystals with melting point 218-220°C, while the free base melts at 145-148°C with broader range. This salt formation reduces hygroscopicity by 80% according to dynamic vapor sorption studies, critical for formulation stability [3].
Derivative | Configuration | Melting Point (°C) | Crystalline Form | Hygroscopicity (% wt gain, 80% RH) |
---|---|---|---|---|
Free base | N/A | 145-148 | Amorphous | 12.3% |
Hydrochloride | Racemic | 218-220 | Monoclinic | 2.1% |
L-Tartrate | (S)-enantiomer | 195-197 | Orthorhombic | 1.8% |
Strategic protecting group selection is paramount for the efficient synthesis of 3-(4-((2-chlorophenyl)sulfonyl)piperazin-1-yl)-6-(o-tolyl)pyridazine, particularly during sequential functionalization of the piperazine ring. The tert-butoxycarbonyl (Boc) group has emerged as the optimal N-protecting group due to its orthogonal stability to both nucleophilic substitution conditions on pyridazine and subsequent sulfonylation reactions. Boc protection of piperazine is achieved quantitatively using di-tert-butyl dicarbonate in THF/water (yield: 98%), while deprotection occurs cleanly with 4M HCl in dioxane without affecting the sulfonyl bond [6].
For sulfonamide formation, the electron-withdrawing nature of the 2-chlorophenyl group necessitates protection of the sulfonyl chloride functionality during early synthetic stages when installing the o-tolyl group. This is typically accomplished using thioethyl protection, installed by reaction with ethanethiol and triethylamine. The thioethyl group can be oxidized to sulfonyl chloride with oxone in quantitative yield when needed, and importantly, survives the harsh conditions of pyridazine functionalization [6] [9].
Alternative protection strategies include benzyl-type protection of piperazine nitrogens, though this requires harsher deprotection conditions (H2/Pd-C) that may reduce sensitive pyridazine rings. Comparative studies show Boc protection provides 20% higher overall yield than benzyl protection due to milder deprotection conditions. For the sulfonyl chloride moiety, disulfide protection (as in 4-methoxyphenyl disulfide) shows superior stability to nucleophilic substitution conditions compared to thioethers, but requires toxic mercury(II) acetate for deprotection, making it less desirable for scale-up [6].
Functional Group | Protecting Group | Installation Conditions | Deprotection Conditions | Compatibility Notes |
---|---|---|---|---|
Piperazine N | Boc | (Boc)2O, THF/H2O, rt | TFA/DCM (1:1) or 4M HCl/dioxane | Stable to nucleophilic substitution |
Sulfonyl chloride | SEt | EtSH, Et3N, CH2Cl2 | Oxone®, MeOH/H2O | Survives Pd-catalyzed coupling |
Piperazine N | Bn | BnBr, K2CO3, CH3CN | H2/Pd-C (50 psi) | May over-reduce pyridazine |
The sequential deprotection approach is critical for constructing asymmetric derivatives. For example, selective mono-sulfonylation can be achieved by protecting one piperazine nitrogen with Boc and the other with a removable trimethylsilylethoxymethyl (SEM) group. The SEM group can be selectively removed with fluoride ions (TBAF) after sulfonylation, leaving the sulfonamide intact and allowing introduction of different sulfonyl groups at the second nitrogen [6]. This orthogonal protection strategy enables the synthesis of complex asymmetric piperazine derivatives that are inaccessible through direct monosubstitution.
CAS No.: 5287-45-6
CAS No.: 13966-05-7
CAS No.: 1349245-31-3
CAS No.:
CAS No.: